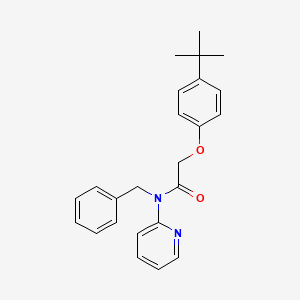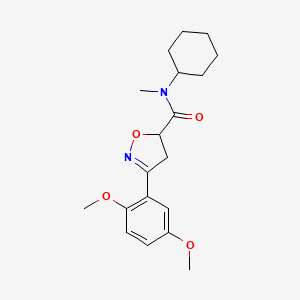![molecular formula C28H26ClN5O5 B11421271 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11421271.png)
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinazolines, which exhibit diverse biological activities.
- Its chemical structure consists of a quinazoline core fused with a triazolo ring system.
- The compound’s systematic name is 4-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one .
- It has potential as an anticancer agent due to its DNA intercalation properties.
Preparation Methods
- The synthetic route involves cyclization of appropriate precursors.
- One method is the condensation of 4-chlorobenzaldehyde with 3-amino-5-methoxybenzoic acid to form the quinazoline ring.
- Subsequent cyclization with hydrazine hydrate yields the triazolo ring system.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: Oxidative processes can modify the aromatic rings.
Reduction: Reduction of the nitro group or other functional groups.
Substitution: Halogenation or other substitutions.
- Common reagents include hydrazine, chlorinating agents, and reducing agents.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Anticancer Activity: The compound exhibits promising anticancer effects against cell lines like HepG2, HCT-116, and MCF-7.
DNA Intercalation: It binds to DNA, potentially disrupting replication and transcription.
Drug Design: It serves as a template for designing more potent analogs.
Mechanism of Action
- The compound likely exerts its effects through DNA intercalation.
- Molecular targets include DNA strands, leading to cell cycle arrest and apoptosis.
- Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C28H26ClN5O5 |
|---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C28H26ClN5O5/c1-37-22-14-19(15-23(38-2)26(22)39-3)30-25(35)13-12-24-31-32-28-33(16-17-8-10-18(29)11-9-17)27(36)20-6-4-5-7-21(20)34(24)28/h4-11,14-15H,12-13,16H2,1-3H3,(H,30,35) |
InChI Key |
WFFJSHWKTXZZPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide](/img/structure/B11421188.png)
![N-(1-benzylpiperidin-4-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11421197.png)

![methyl 4-[(4-chloro-3-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11421211.png)
![N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11421222.png)
![1-(3-chlorophenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11421227.png)
![N-(3-ethoxypropyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11421231.png)
![3-hydroxy-3-(3-methoxyphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11421238.png)
![N-benzyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11421246.png)
![2-(3,4-dimethoxybenzyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11421252.png)


![ethyl 3-[9-cyano-8-(4-fluorophenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate](/img/structure/B11421272.png)
![ethyl 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11421276.png)
